molecular formula C12H11N3O6S B12889795 Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate CAS No. 52121-01-4

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate

Cat. No.: B12889795
CAS No.: 52121-01-4
M. Wt: 325.30 g/mol
InChI Key: ZQRMZCHAMAMNBF-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate (CAS: 52121-01-4) is a heterocyclic compound featuring a thiazole core substituted with a nitro group at position 5 and a furan-2-carbonylimino moiety at position 2. Its molecular formula is C₁₂H₁₁N₃O₆S, with a molecular weight of 325.30 g/mol . This compound is commercially available as a pharmaceutical intermediate and is utilized in synthesizing antifungal agents, pesticides, and surfactants .

Properties

CAS No.

52121-01-4

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-5-nitro-1,3-thiazol-3-yl]acetate

InChI

InChI=1S/C12H11N3O6S/c1-2-20-10(16)7-14-6-9(15(18)19)22-12(14)13-11(17)8-4-3-5-21-8/h3-6H,2,7H2,1H3

InChI Key

ZQRMZCHAMAMNBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(SC1=NC(=O)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate typically involves the reaction of furan-2-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Catalysts such as zirconium dioxide can be employed to optimize the reaction conditions and achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s thiazole core and nitro group are shared with several analogs, but substituents and stereochemistry vary, leading to distinct properties:

Compound Name Core Structure Substituents Key Features Reference
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate 1,3-Thiazole - 5-Nitro
- (Z)-Furan-2-carbonylimino
- Ethyl acetate side chain
Z-configuration enhances planar geometry; nitro group increases reactivity
3,4-Bis(4-amino-2-thioxo-1,3-thiazol-3(2H)-yl)-5-propanoylthieno[2,3-b]thiophene-2-carbonitrile Thieno[2,3-b]thiophene Dual thiazole-thioxo groups
Propanoyl and cyano substituents
Enhanced π-conjugation; potential for multi-target binding
(E)-Ethyl 2-(5-nitro-1,1-dioxo-2-phenyl-1,2-benzothiazol-3(2H)-ylidene)acetate Benzothiazole - 5-Nitro
- E-configuration
- Phenyl group
E/Z isomerism affects solubility and photostability
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)acetate Tetrazole-Benzoxazole - Benzoxazole
- Tetrazole bioisostere
Tetrazole mimics carboxylic acid; improved metabolic stability

Key Observations :

  • The Z-configuration in the target compound distinguishes it from E-isomers (e.g., ), which may exhibit reduced steric hindrance and altered hydrogen-bonding capacity .
  • The furan-2-carbonylimino group introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to benzoxazole or thienothiophene analogs .
Physicochemical Properties
Property Target Compound Benzothiazole Analog () Tetrazole-Benzoxazole ()
Molecular Weight 325.30 g/mol 335.29 g/mol 318.34 g/mol
Solubility Limited data; likely low in water due to nitro group Soluble in toluene (RF: 0.28) Moderate in ethanol
Hydrogen Bonding Nitro and carbonyl groups enable strong intermolecular interactions Sulfonyl groups dominate H-bonding Tetrazole acts as H-bond acceptor

Biological Activity

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the furan-2-carbonyl group and the nitro substituent enhances its reactivity and potential efficacy against various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Ethyl [(2Z)-...E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are necessary to elucidate the precise pathways involved.

Anticancer Activity

Research has indicated that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, this compound was tested against several human cancer cell lines with promising results.

Table 2: Cytotoxicity of Ethyl [(2Z)-... Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)15 ± 1.5
SK-Hep-1 (Liver)20 ± 2.0
NUGC-3 (Gastric)18 ± 1.8

The cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression in tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents significantly influence biological activity. For example:

  • Nitro Group Positioning : The presence of a nitro group at position five enhances cytotoxicity.
  • Furan Substituent : The furan moiety appears to play a critical role in enhancing both antimicrobial and anticancer activities.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of Ethyl [(2Z)-... in vivo using xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic development.
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, Ethyl [(2Z)-... demonstrated superior activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

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